3-Bromo-2-(trifluoromethyl)benzaldehyde
CAS No.: 1289057-68-6
Cat. No.: VC3302352
Molecular Formula: C8H4BrF3O
Molecular Weight: 253.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289057-68-6 |
---|---|
Molecular Formula | C8H4BrF3O |
Molecular Weight | 253.02 g/mol |
IUPAC Name | 3-bromo-2-(trifluoromethyl)benzaldehyde |
Standard InChI | InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H |
Standard InChI Key | GNJZENBMBWRNAY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O |
Canonical SMILES | C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O |
Introduction
Structural and Chemical Properties
Basic Identification Data
3-Bromo-2-(trifluoromethyl)benzaldehyde is a well-defined chemical entity with specific identifying parameters that facilitate its cataloging and research applications. The compound is registered in chemical databases with a unique CAS number of 1289057-68-6, which serves as its primary identification marker in scientific and commercial contexts . The molecular formula of this compound is C8H4BrF3O, which indicates its elemental composition consisting of carbon, hydrogen, bromine, fluorine, and oxygen atoms arranged in a specific structural configuration . The molecular weight of 3-Bromo-2-(trifluoromethyl)benzaldehyde is 253.02 g/mol, a property that influences its behavior in various chemical and physical processes .
Adduct Form | m/z Value | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 252.94704 | 153.9 |
[M+Na]+ | 274.92898 | 155.8 |
[M+NH4]+ | 269.97358 | 156.7 |
[M+K]+ | 290.90292 | 155.2 |
[M-H]- | 250.93248 | 150.3 |
[M+Na-2H]- | 272.91443 | 155.2 |
[M]+ | 251.93921 | 151.9 |
[M]- | 251.94031 | 151.9 |
The collision cross-section (CCS) values for various adducts of 3-Bromo-2-(trifluoromethyl)benzaldehyde provide important information about its three-dimensional structure and ion mobility behavior . These values range from 150.3 Ų for the deprotonated form to 156.7 Ų for the ammonium adduct, reflecting subtle differences in the molecular conformation and solvation sphere of each ionic species .
Synthetic Routes and Preparation
Common Synthetic Approaches
Reactivity and Chemical Behavior
General Reactivity Profile
The reactivity of 3-Bromo-2-(trifluoromethyl)benzaldehyde is substantially influenced by the electronic effects of its three functional groups. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, creating a significant electronic influence on the benzene ring . This effect alters the electrophilicity of the aldehyde carbon and the reactivity of the aromatic system toward nucleophilic and electrophilic reagents.
The bromine substituent provides an excellent site for metal-catalyzed coupling reactions, such as Suzuki, Stille, or Heck couplings. This feature makes the compound particularly valuable as a building block for more complex molecular architectures. The presence of the reactive aldehyde group opens avenues for numerous transformations including nucleophilic additions, reductions, oxidations, and condensation reactions .
Known Transformations
Several reaction types and potential transformations for 3-Bromo-2-(trifluoromethyl)benzaldehyde can be inferred from the reactivity of analogous benzaldehyde compounds. The aldehyde functionality can undergo nucleophilic addition reactions with various reagents. For instance, treatment with Grignard reagents would be expected to produce corresponding alcohols through carbonyl addition . Reduction reactions, such as those employing sodium borohydride, would likely yield the corresponding primary alcohol derivative .
Oxidation reactions, potentially utilizing reagents like potassium permanganate, would convert the aldehyde to a carboxylic acid . The aldehyde group can also participate in condensation reactions with amines to form imines or with hydroxylamine to form oximes, similar to the reactions documented for other benzaldehyde derivatives .
Reaction Type | Example Reagent | Expected Product |
---|---|---|
Nucleophilic Addition | Grignard Reagents | Secondary Alcohols |
Reduction | Sodium Borohydride | Primary Alcohol |
Oxidation | Potassium Permanganate | Carboxylic Acid |
Condensation | Hydroxylamine | Oxime |
Cross-Coupling | Boronic Acids/Pd Catalyst | Biaryl Compounds |
The bromine substituent enables various cross-coupling reactions that can introduce new carbon-carbon bonds at the position occupied by bromine. These transformations significantly expand the utility of 3-Bromo-2-(trifluoromethyl)benzaldehyde as a synthon for more complex structures, particularly in medicinal chemistry and materials science applications.
Applications and Research Significance
Synthetic Applications
3-Bromo-2-(trifluoromethyl)benzaldehyde serves as an important intermediate in organic synthesis due to its multiple reactive sites and unique electronic properties. The compound is categorized as a trifluoromethylation agent, suggesting its utility in introducing trifluoromethyl groups into other molecular frameworks . This application is particularly relevant given the increasing importance of fluorinated compounds in pharmaceutical and agrochemical development.
The presence of both bromine and aldehyde functionalities makes this compound a versatile scaffold for divergent synthesis, where multiple structural elaborations can be pursued from a single starting material. The bromine substituent enables various metal-catalyzed coupling reactions for carbon-carbon bond formation, while the aldehyde group serves as a handle for introducing diverse functional groups through well-established carbonyl chemistry.
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